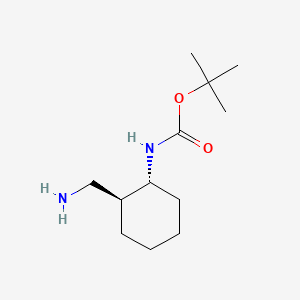![molecular formula C13H9FIN3 B572033 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine CAS No. 1313738-72-5](/img/structure/B572033.png)
1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine
描述
1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a fluorobenzyl group and an iodine atom attached to a pyrazolo[3,4-B]pyridine core. The unique structural features of this compound make it a valuable candidate for various scientific applications, particularly in the development of therapeutic agents.
作用机制
Target of Action
The primary target of 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine is the soluble guanylate cyclase (sGC), a key enzyme in various cell types including the smooth muscle cells of blood vessels . The sGC is activated by the endogenous ligand nitrous oxide (NO) .
Mode of Action
This compound interacts with its target, the sGC, in a unique way. It stimulates sGC and cyclic guanosine monophosphate (cGMP) production independent of NO . Additionally, it enhances the effects of NO by stabilizing the NO-sGC binding .
Biochemical Pathways
The activation of sGC leads to the synthesis of the intracellular second messenger, cGMP . This molecule mediates various physiological and tissue-protective effects including peripheral, coronary, and pulmonary vasorelaxation, inhibition of smooth muscle proliferation, as well as leukocyte recruitment and platelet function .
Pharmacokinetics
The related compound vericiguat is taken orally once daily with food, and its dose is doubled approximately every two weeks to a target maintenance dose according to tolerability .
Result of Action
The result of the action of this compound is the stimulation of cGMP production, which mediates various physiological and tissue-protective effects . This can lead to vasorelaxation and inhibition of smooth muscle proliferation, among other effects .
准备方法
The synthesis of 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine involves several key steps. One common synthetic route includes the condensation of 5-amino-1H-pyrazole-3-carboxylate with an aldehyde, followed by iodination and subsequent cyclization to form the desired pyrazolo[3,4-B]pyridine ring system . The reaction conditions typically involve the use of solvents such as ethanol and methanol, with heating to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.
化学反应分析
1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The pyrazolo[3,4-B]pyridine core can participate in cyclization reactions to form more complex ring systems.
科学研究应用
1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine has a wide range of scientific research applications:
Biological Research: It is used as a molecular probe to study biological pathways and molecular targets, particularly those involving soluble guanylate cyclase (sGC) and cyclic guanosine monophosphate (cGMP) signaling.
Chemical Biology: The compound serves as a tool for chemical biology studies, enabling researchers to explore the interactions between small molecules and biological macromolecules.
Industrial Applications: In the pharmaceutical industry, the compound is utilized in the development and optimization of drug candidates, as well as in the synthesis of other bioactive molecules.
相似化合物的比较
1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine can be compared with other similar compounds, such as:
Vericiguat: Another sGC stimulator used in the treatment of chronic heart failure.
Riociguat: A compound with a similar mechanism of action, used for the treatment of pulmonary arterial hypertension.
The uniqueness of this compound lies in its specific combination of a fluorobenzyl group and an iodine atom, which confer distinct chemical and biological properties that are valuable for various research and therapeutic applications.
属性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-iodopyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FIN3/c14-11-6-2-1-4-9(11)8-18-13-10(12(15)17-18)5-3-7-16-13/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXVRHDLHZVBCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725578 | |
| Record name | 1-[(2-Fluorophenyl)methyl]-3-iodo-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-72-5 | |
| Record name | 1-[(2-Fluorophenyl)methyl]-3-iodo-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole](/img/structure/B571963.png)
![6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane](/img/structure/B571965.png)





